2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
CAS No.: 5475-99-0
Cat. No.: VC13292481
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5475-99-0 |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol |
| Standard InChI | InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 |
| Standard InChI Key | FGJPKPQMQFZPJY-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C |
| Canonical SMILES | CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol features a spiro junction connecting a chromene (benzopyran) moiety and an indoline ring system. The chromene component contains a nitro group (-NO₂) at the 6-position, while the indoline ring is substituted with two methyl groups at the 3' positions and an ethanol functional group at the 1'-position. The molecular formula is C₂₀H₂₀N₂O₄, with a molecular weight of 352.4 g/mol.
Structural Significance
The spirocyclic configuration imposes steric constraints that influence both photochromic behavior and chemical reactivity. The nitro group acts as a strong electron-withdrawing group, polarizing the chromene system, while the hydroxyl group on the ethanol side chain enables hydrogen bonding and derivatization .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₄ | |
| Molecular Weight | 352.4 g/mol | |
| CAS Number | 5475-99-0 | |
| Appearance | Dark-red to brown crystalline solid | |
| Solubility | Soluble in polar organic solvents (DCM, DMF) |
Synthesis and Derivatization
Core Synthesis Methodology
The synthesis involves a multi-step sequence starting from 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (3). Reaction with piperidine and benzaldehyde derivatives under reflux conditions yields the spirochromene core . Critical steps include:
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Spirocyclization: Toluene-mediated cyclization at 110°C achieves 97% yield of the indolinium intermediate .
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Nitro-group introduction: Electrophilic aromatic substitution positions the nitro group at the chromene’s 6-position .
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Ethanol functionalization: Alkoxylation reactions install the hydroxyl-bearing side chain .
Derivative Synthesis
The ethanol group serves as a handle for further functionalization. For example, methacrylate derivatives are synthesized via esterification with methacryloyl chloride in dichloromethane (DCM) using triethylamine as a base, achieving 37% yield . Such derivatives enable polymerization into photoresponsive materials.
Photochromic Properties and Mechanism
Light-Induced Isomerization
Upon UV irradiation (300–400 nm), the closed spiropyran form undergoes C-O bond cleavage, converting to the open merocyanine form. This process reverses thermally or via visible light exposure . The equilibrium depends on solvent polarity, with polar solvents stabilizing the zwitterionic merocyanine form .
Spectral Characteristics
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Spiropyran form: λₐᵦₛ ≈ 350 nm (colorless to pale yellow).
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Merocyanine form: λₐᵦₛ ≈ 580 nm (intense purple) .
The molar extinction coefficient for the merocyanine form exceeds 10⁴ L·mol⁻¹·cm⁻¹, making it suitable for optical switching applications .
Applications in Materials Science
Smart Materials
Incorporation into polymers (e.g., poly(methyl methacrylate)) creates light-responsive films. These materials exhibit reversible color changes useful in:
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Optical data storage: High-contrast switching enables binary encoding .
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Sensors: Solvatochromic shifts detect environmental polarity changes.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Key Analogues
| Compound Name | Structural Differences | Functional Impact |
|---|---|---|
| 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline] | Lacks ethanol group | Reduced hydrogen bonding capacity |
| 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate | Methacrylate ester replaces -OH | Enhanced polymerizability |
The ethanol-substituted derivative exhibits superior solubility in hydrophilic matrices compared to methylated analogues, enabling broader application in hydrogel-based systems .
Challenges and Future Directions
Current limitations include moderate photostability (<10⁴ switching cycles) and aggregation tendencies in aqueous media . Research priorities should focus on:
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Stabilizing merocyanine forms through supramolecular encapsulation.
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Developing water-compatible derivatives for biomedical use.
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Exploring electrochemical switching as an alternative to photochemical activation.
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